1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a propan-2-yloxyphenyl group, and an oxadiazolyl group, all attached to a dihydropyridazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also utilized by HIV to enter and infect host cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it . This binding prevents HIV from attaching to the CCR5 receptor, thereby blocking its entry into the host cell . This mechanism of action is why such compounds are often referred to as CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the biochemical pathway of HIV entry into host cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thus interrupting the viral replication process .
Result of Action
The result of the compound’s action is the prevention of HIV entry into host cells, thereby inhibiting viral replication . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine” are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, some piperidine derivatives have been found to act as potent dopamine reuptake inhibitors , suggesting that “1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine” might also interact with the dopamine transporter in the brain.
Cellular Effects
It is plausible that, like other piperidine derivatives, it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other piperidine derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Introduction of the Propan-2-yloxy Group: The next step involves the etherification of the bromophenyl intermediate with propan-2-ol under basic conditions to form the propan-2-yloxyphenyl derivative.
Formation of the Oxadiazolyl Group: The oxadiazolyl group is introduced through a cyclization reaction involving a suitable precursor, such as a hydrazide and a carboxylic acid derivative.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone core, altering its oxidation state and potentially its biological activity.
Cyclization Reactions: The oxadiazolyl group can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A propanolamine with a similar propan-2-yloxy group, used as a beta-adrenergic antagonist.
1-Bromo-3-phenylpropane: A brominated compound with a similar bromophenyl group.
2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-: A compound with a similar bromophenyl group and a propenone structure.
Uniqueness
1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDYOJBHHRCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.